![molecular formula C20H24N6 B5646145 4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)
4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine" typically involves multi-step reactions starting from simple precursors. For example, imidazo[1,5-a]pyridine derivatives, closely related to the core structure of the compound , can be synthesized through reactions involving N-heterocyclic carbene intermediates (Alcarazo et al., 2005). These processes may involve the formation of stable carbenes followed by further functionalization to introduce additional rings and substituents.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple heterocycles. The arrangement and orientation of these rings can significantly influence the compound's properties and reactivity. For instance, the imidazo[4,5-b]pyridine system in some derivatives shows specific ring inclinations and dihedral angles, which are crucial for understanding the compound's three-dimensional conformation and its interaction with other molecules (Bourichi et al., 2019).
properties
IUPAC Name |
4-[1-cyclohexyl-5-[1-(imidazol-1-ylmethyl)cyclopropyl]-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-2-4-17(5-3-1)26-19(20(8-9-20)14-25-13-12-22-15-25)23-18(24-26)16-6-10-21-11-7-16/h6-7,10-13,15,17H,1-5,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNJXVJDKJXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)C3=CC=NC=C3)C4(CC4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine |
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